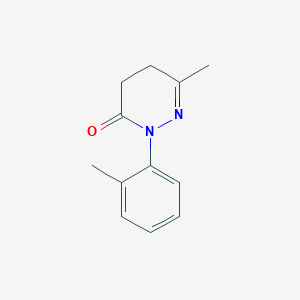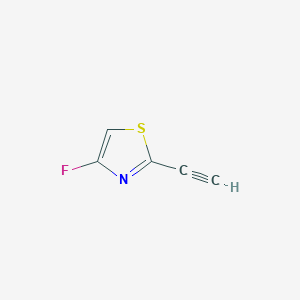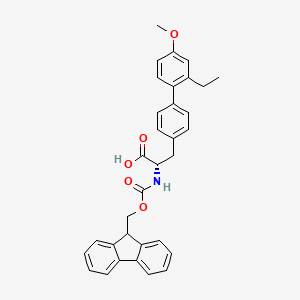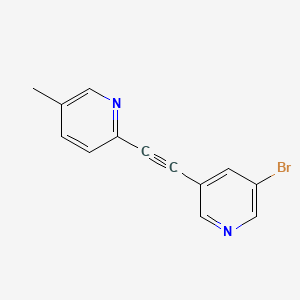![molecular formula C13H18N2O2 B3291384 1-[(4-Aminophenyl)acetyl]piperidin-4-OL CAS No. 872404-78-9](/img/structure/B3291384.png)
1-[(4-Aminophenyl)acetyl]piperidin-4-OL
説明
“1-[(4-Aminophenyl)acetyl]piperidin-4-OL” is a compound with the molecular formula C13H18N2O2 . It is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
Piperidines, which are part of the structure of “this compound”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular weight of “this compound” is 234.294 . The compound has a density of 1.2±0.1 g/cm3 .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The boiling point of “this compound” is 483.9±45.0 °C at 760 mmHg . The flash point is 246.4±28.7 °C .科学的研究の応用
Antineoplastic Properties
1-[(4-Aminophenyl)acetyl]piperidin-4-OL derivatives, specifically a series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, have been discovered and investigated for their antineoplastic properties. These compounds demonstrate significant cytotoxic properties, often surpassing contemporary anticancer drugs. Key features include greater tumor-selective toxicity and the ability to act as modulators of multi-drug resistance. Their modes of action involve apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and affecting mitochondrial functions. Additionally, these molecules show promising antimalarial and antimycobacterial properties and are well-tolerated in animal toxicity studies. Comprehensive studies on structure-activity relationships, drug delivery systems, pharmacokinetics, and metabolic stability underscore their potential as antineoplastic drug candidates (Hossain et al., 2020).
D2-like Receptor Affinity
Compounds with arylcycloalkylamine structures, such as phenyl piperidines, and their arylalkyl substituents, are integral pharmacophoric groups in various antipsychotic agents. Research indicates that arylalkyl substituents can significantly enhance the potency and selectivity of binding affinity at D2-like receptors. A study examining the contributions of pharmacophoric groups like 4'-fluorobutyrophenones and 3-methyl-7-azaindoles found that specific arylalkyl moieties are crucial for selectivity and potency at D2-like receptors, although predictability of specific effects remains limited (Sikazwe et al., 2009).
Carcinogenicity and Mutagenicity Studies
Certain analogues of known carcinogens like benzidine and 4-aminobiphenyl have been synthesized, incorporating thiophene in place of an aromatic ring. These compounds have been evaluated for potential carcinogenicity using in vitro assays such as the Salmonella reverse-mutation assay and the cell-transformation assay. The in vitro activity profiles of these compounds suggest potential carcinogenicity, although their behavior raises questions about their ability to elicit tumors in vivo. This research provides important insights into structural factors that might contribute to the carcinogenic potential of aromatic organic compounds (Ashby et al., 1978).
Drug Discovery and Heterocyclic Chemistry
The piperidine structure is a critical component in drug discovery, especially in the synthesis of piperidine alkaloids from Pinus and related genera. Piperidine alkaloids hold considerable medicinal importance and have been identified as a vital component in a diverse range of pharmacophores. This versatility has led researchers to continuously explore the piperidine nucleus in various therapeutic applications. However, biological functions of piperidine metabolites have been mostly examined on a limited scale, indicating the need for further exploration in this area (Singh et al., 2021).
Safety and Hazards
The safety information available indicates that “1-[(4-Aminophenyl)acetyl]piperidin-4-OL” should be stored in a dark place, in an inert atmosphere, at room temperature . The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 .
将来の方向性
Piperidines are ubiquitous in many alkaloid natural products and drug candidates . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The compounds bearing a piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized in order to study their biological activity .
特性
IUPAC Name |
2-(4-aminophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-11-3-1-10(2-4-11)9-13(17)15-7-5-12(16)6-8-15/h1-4,12,16H,5-9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAPBFZFSPYWNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/structure/B3291319.png)

![N-[5-(2-amino-1,3-thiazol-4-yl)-2-hydroxyphenyl]acetamide](/img/structure/B3291332.png)




![6-[4-(Trifluoromethyl)phenyl]pyridin-3-ol](/img/structure/B3291374.png)

![2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride](/img/structure/B3291382.png)

